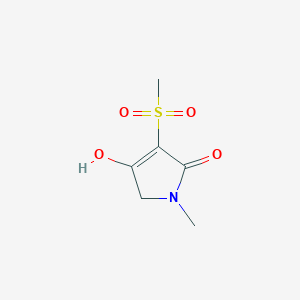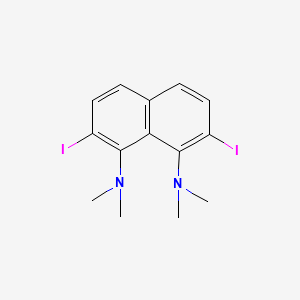![molecular formula C24H28O3 B12527396 3,3-Bis[(benzyloxy)methyl]oct-5-ynal CAS No. 828913-48-0](/img/structure/B12527396.png)
3,3-Bis[(benzyloxy)methyl]oct-5-ynal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Bis[(benzyloxy)methyl]oct-5-ynal is an organic compound with a complex structure that includes both alkyne and aldehyde functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis[(benzyloxy)methyl]oct-5-ynal typically involves multiple steps, starting from simpler organic molecules. One common method involves the protection of hydroxyl groups with benzyl groups, followed by the formation of the alkyne and aldehyde functionalities through various organic reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate more efficient purification techniques to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Bis[(benzyloxy)methyl]oct-5-ynal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The benzyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 3,3-Bis[(benzyloxy)methyl]oct-5-ynoic acid.
Reduction: Formation of 3,3-Bis[(benzyloxy)methyl]oct-5-ene or 3,3-Bis[(benzyloxy)methyl]octane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,3-Bis[(benzyloxy)methyl]oct-5-ynal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,3-Bis[(benzyloxy)methyl]oct-5-ynal involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, while the alkyne group can participate in cycloaddition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Bis[(benzyloxy)methyl]oct-5-ene: Similar structure but with an alkene instead of an alkyne.
3,3-Bis[(benzyloxy)methyl]octane: Similar structure but fully saturated.
3,3-Bis[(benzyloxy)methyl]oct-5-ynoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness
3,3-Bis[(benzyloxy)methyl]oct-5-ynal is unique due to the presence of both alkyne and aldehyde functional groups, which provide distinct reactivity patterns. This makes it a valuable compound for various synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
828913-48-0 |
|---|---|
Molekularformel |
C24H28O3 |
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
3,3-bis(phenylmethoxymethyl)oct-5-ynal |
InChI |
InChI=1S/C24H28O3/c1-2-3-10-15-24(16-17-25,20-26-18-22-11-6-4-7-12-22)21-27-19-23-13-8-5-9-14-23/h4-9,11-14,17H,2,15-16,18-21H2,1H3 |
InChI-Schlüssel |
UEHMNBJKUWOOAK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC#CCC(CC=O)(COCC1=CC=CC=C1)COCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


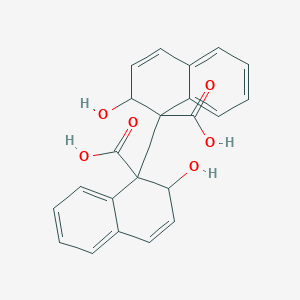

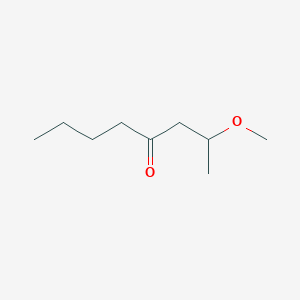
![1H-Imidazo[4,5-c]quinoline-4-carbonitrile, 1-(2-methylpropyl)-](/img/structure/B12527343.png)
![tert-Butyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate](/img/structure/B12527346.png)
![2-[(3,4-Dihydroxyphenyl)methyl]-4,7-dihydroxy-1-benzofuran-3(2H)-one](/img/structure/B12527350.png)

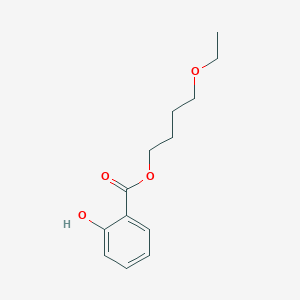
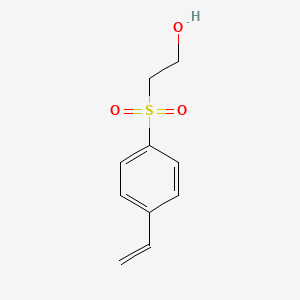
![2-Phenyl-1-[(1S)-1-phenylethyl]aziridine](/img/structure/B12527369.png)
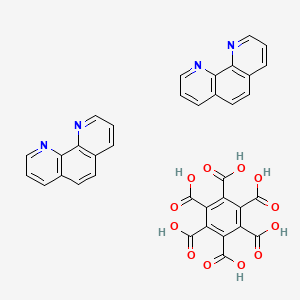
![1-(4-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12527371.png)
